molecular formula C8H12F3NO3 B13424375 N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 402-72-2

N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13424375
CAS No.: 402-72-2
M. Wt: 227.18 g/mol
InChI Key: AXEQOGSEVKRUJR-UHFFFAOYSA-N
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Description

2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate is a synthetic organic compound classified as an acetamide derivative. It features a trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, serving as a foundational component in the creation of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate typically involves multiple steps. One common method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure . Another method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4, followed by hydrogenolysis to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound focus on achieving high yield and greater chemical purity while maintaining environmentally friendly conditions. The process involves the use of easily accessible starting materials and environmentally friendly conditions, showcasing its potential for sustainable industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include carbonyldiimidazole, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reactions typically occur under conditions of low temperature and alkalinity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroethylamine hydrochloride can yield N-(tert-butoxycarbonyl) glycine, which can be further amidated to produce the desired compound .

Scientific Research Applications

2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate has diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of complex organic molecules and is vital in drug development. Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity . Additionally, it is used in the preparation of fluralaner, an isoxazoline anthelmintic compound effective against various parasites in animals .

Mechanism of Action

The mechanism of action of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate involves its ability to undergo chemical transformations and modulate biological activity. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .

Comparison with Similar Compounds

Properties

CAS No.

402-72-2

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[acetyl(2,2,2-trifluoroethyl)amino]ethyl acetate

InChI

InChI=1S/C8H12F3NO3/c1-6(13)12(5-8(9,10)11)3-4-15-7(2)14/h3-5H2,1-2H3

InChI Key

AXEQOGSEVKRUJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC(=O)C)CC(F)(F)F

Origin of Product

United States

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